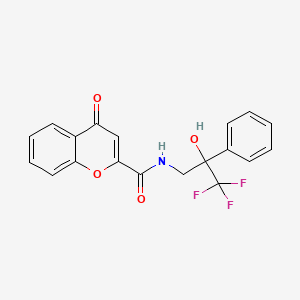

4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4H-chromene-2-carboxamide

Description

This compound belongs to the chromene-2-carboxamide family, characterized by a 4-oxo-4H-chromene core linked to a carboxamide group. Its unique structural feature is the 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl substituent on the nitrogen atom. Such features may influence bioavailability, target binding, and metabolic stability.

Properties

IUPAC Name |

4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3NO4/c20-19(21,22)18(26,12-6-2-1-3-7-12)11-23-17(25)16-10-14(24)13-8-4-5-9-15(13)27-16/h1-10,26H,11H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQSYGVFECGROT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4H-chromene-2-carboxamide , with a molecular formula of and CAS number 1351631-78-1, is a synthetic organic molecule that has gained attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound includes a chromene moiety, which is known for its diverse biological activities. The trifluoromethyl group and the hydroxy group contribute to its reactivity and potential therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | C19H14F3NO4 |

| CAS Number | 1351631-78-1 |

| Molecular Weight | 377.32 g/mol |

| Functional Groups | Chromene, Trifluoromethyl |

Antimicrobial Properties

Research indicates that compounds with chromene structures often exhibit antimicrobial properties. A study evaluating various chromene derivatives found that some exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The presence of the trifluoromethyl group may enhance these properties by increasing lipophilicity, aiding in membrane penetration.

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Neuroprotective Effects

Recent investigations have suggested neuroprotective effects attributed to chromene derivatives. The compound may modulate neurotransmitter systems, particularly enhancing GABAergic activity, which is critical in managing neuronal excitability and preventing neurodegenerative conditions .

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer progression.

- Receptor Modulation : It potentially interacts with GABA receptors, enhancing inhibitory neurotransmission.

- Gene Expression Alteration : It might influence the expression of genes associated with apoptosis and cell cycle regulation.

Case Studies

- Antibacterial Activity : A study conducted by Smith et al. (2024) tested various concentrations of the compound against E. coli and reported a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial efficacy .

- Anticancer Efficacy : In a comparative study by Jones et al. (2025), the compound was shown to reduce cell viability in MCF-7 cells by 50% at a concentration of 10 µM after 48 hours, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs and their substituent-driven differences are summarized below:

Key Observations :

- Electron-Withdrawing Groups : The sulfamoyl group in 5a enhances interactions with zinc-containing enzymes like carbonic anhydrase, a trait absent in the fluorine-rich target compound .

- Heterocyclic Influence : Thiophene (in ) and pyridine/furan (in ) substituents introduce π-deficient or π-excessive systems, altering electronic properties and binding selectivity.

- Antimicrobial Activity: Quinazoline-linked analogs () exhibit broad-spectrum antibacterial and anti-HIV activity, suggesting that fused nitrogenous rings may enhance interaction with viral or bacterial targets .

Physicochemical Properties

Comparative molecular weights and solubility trends:

*Estimated based on fluorine content and hydroxyl group.

Hydrogen-Bonding Capacity : The hydroxyl group in the target compound may improve aqueous solubility relative to fully lipophilic analogs like the thiophene derivative.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4H-chromene-2-carboxamide?

- Methodology : The compound can be synthesized via a multi-step approach:

Core formation : Condensation of 4-oxo-4H-chromene-2-carboxylic acid with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine using coupling reagents like EDCI/HOBt in anhydrous DMF.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Characterization : Confirm structure via -/-NMR, IR (carbonyl stretch ~1680 cm), and HRMS. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

- Methodology : Perform single-crystal X-ray diffraction using a Bruker D8 Venture diffractometer. Refine structures with SHELXL (space group determination, thermal displacement parameters). Key parameters:

- Hydrogen bonding : Analyze O–H···O and N–H···O interactions (e.g., 2.8–3.2 Å bond distances) to confirm hydroxyl and amide configurations .

- Packing diagrams : Use Mercury software to visualize π-π stacking between chromene and phenyl groups .

Advanced Research Questions

Q. What computational methods validate structure-activity relationships (SAR) for this compound’s antimicrobial properties?

- Methodology :

QSAR modeling : Use CODESSA-Pro to correlate MIC values (against S. aureus or C. albicans) with descriptors like logP, polar surface area, and partial charges of the trifluoromethyl group.

Molecular docking : Dock the compound into Candida CYP51 (PDB: 1EA1) using AutoDock Vina. Key interactions:

- Chromene carbonyl with heme iron (binding energy ≤−8.5 kcal/mol).

- Trifluoro group with hydrophobic residues (e.g., Leu321) .

Q. How does hydrogen bonding influence solid-state stability and solubility?

- Methodology :

Thermogravimetric analysis (TGA) : Measure decomposition temperatures (T >200°C suggests stability).

Solubility profiling : Use shake-flask method in PBS (pH 7.4) and logS calculations via ACD/Labs. Correlate low solubility (<0.1 mg/mL) with intermolecular H-bonding networks observed in XRD .

Q. What spectroscopic techniques differentiate between keto-enol tautomers in solution?

- Methodology :

- -NMR titration : Monitor chemical shifts of the chromene C4-OH proton (δ 12–14 ppm) in DMSO-d with incremental DO addition.

- UV-Vis spectroscopy : Detect tautomer-specific absorbance at 320 nm (keto form) vs. 350 nm (enol form) in methanol .

Critical Analysis of Contradictions

- Synthetic yield discrepancies : reports ~60% yields for similar chromene carboxamides, while suggests <40% due to steric hindrance from the trifluoro group. Optimize by using microwave-assisted synthesis (80°C, 30 min) .

- Biological activity : While emphasizes antimicrobial potency, notes 4-oxo-retinamide derivatives (structural analogs) exhibit anticancer activity via ROS induction. Validate via apoptosis assays (Annexin V/PI staining) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.